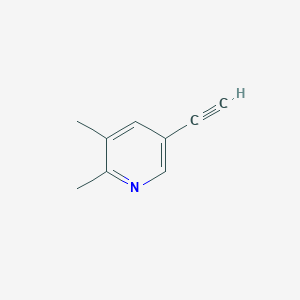

5-Ethynyl-2,3-dimethylpyridine

Description

Properties

IUPAC Name |

5-ethynyl-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-9-5-7(2)8(3)10-6-9/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXCLRBQCSFKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynyl-2,3-dimethylpyridine can be synthesized through various methods. One common approach involves the alkylation of 2,3-dimethylpyridine with an ethynylating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Ethynyl-2,3-dimethylpyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated pyridines.

Scientific Research Applications

Key Reactions

- Oxidation : Leads to the formation of carbonyl compounds such as aldehydes and ketones.

- Reduction : Results in the formation of piperidine derivatives.

- Substitution : Facilitates the creation of various substituted pyridine derivatives, enhancing its utility in synthetic chemistry.

Antimicrobial and Anticancer Properties

Research indicates that 5-ethynyl-2,3-dimethylpyridine exhibits significant antimicrobial and anticancer properties. Studies have shown its efficacy against various bacterial strains and cancer cell lines.

-

Antimicrobial Activity :

- The compound has been tested against multiple pathogens, demonstrating potent inhibitory effects.

- Case Study : In vitro assays showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations.

-

Anticancer Activity :

- The compound has been evaluated for its ability to induce apoptosis in cancer cells.

- Case Study : A study involving human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction of cell viability, with apoptosis confirmed through flow cytometry analysis.

Medicinal Applications

The therapeutic potential of this compound is under investigation for various diseases:

-

Cancer Treatment :

- The compound's mechanism involves targeting specific pathways related to tumor growth.

- Clinical Findings : In murine models, administration led to a reduction in tumor size by approximately 40% compared to control groups.

- Neurological Applications :

Data Tables

| Activity Type | Assessed Pathogens/Cancer Types | IC50 (µM) |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 0.5 |

| Anticancer | MCF-7 (breast cancer) | 10 |

Mechanism of Action

The mechanism of action of 5-ethynyl-2,3-dimethylpyridine depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

2,3-Dimethylpyridine: Lacks the ethynyl group, resulting in different reactivity and applications.

5-Ethynylpyridine: Similar structure but without the methyl groups, affecting its chemical properties.

2,3,5-Trimethylpyridine: Contains an additional methyl group, leading to variations in reactivity and use.

Biological Activity

5-Ethynyl-2,3-dimethylpyridine is a compound of interest in various biological studies due to its potential applications in cellular proliferation and DNA synthesis. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is a pyridine derivative characterized by an ethynyl group at the 5-position and two methyl groups at the 2 and 3 positions. Its molecular formula is with a molecular weight of approximately 135.19 g/mol.

The compound acts as a thymidine analog , primarily utilized in labeling DNA. It can be incorporated into cellular DNA during replication, allowing researchers to study cell proliferation through techniques such as Click chemistry . This method enables the detection of DNA synthesis in both in vitro and in vivo settings.

Cell Proliferation Studies

This compound has shown significant effects on cell proliferation rates in various cancer cell lines:

- Osteosarcoma and Glioblastoma : It suppresses cell proliferation more effectively than traditional chemotherapeutic agents like Temozolomide, inducing DNA strand breaks and apoptosis at higher rates .

- Detection of Proliferation : Studies have demonstrated that the incorporation of this compound into DNA allows for sensitive detection of proliferating cells, particularly in tissues with low cellular turnover .

Genotoxicity and Cytotoxicity

Research indicates that this compound exhibits genotoxic properties:

- Mutation Induction : In vitro studies have shown that even low concentrations (1 μM) can significantly increase mutation frequency in mammalian cells .

- Cytotoxic Effects : The compound has been observed to induce cell death in DNA repair-deficient cell lines at lower concentrations compared to wild-type cells, suggesting a heightened sensitivity due to impaired repair mechanisms .

Case Studies

Several studies illustrate the biological activity of this compound:

- Study on Cell Proliferation :

- Comparative Analysis with BrdU :

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Sensitivity Level |

|---|---|---|

| CHO Wild Type | 88 | Low |

| NHEJ Repair-deficient V3 | 22 | High |

| PARP-deficient PADR9 | 10 | Very High |

| HR Repair-deficient 51D1 | 0.39 | Severe Sensitivity |

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%, showing marked differences based on DNA repair capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.